2-Methoxy-5-methylphenylthiourea

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers needing a mono-substituted thiourea with a defined aromatic substitution pattern for SAR-driven synthesis often find generic phenylthiourea (mp 145-150°C, LogP ~0.71) suboptimal for purification and formulation. 2-Methoxy-5-methylphenylthiourea delivers a distinct ortho-methoxy/meta-methyl profile with a lower melting point (127-130°C) and moderate lipophilicity (LogP 1.5), directly addressing these workflow pain points. • Ortho-MeO/meta-Me substitution imparts unique steric and electronic properties for synthesizing lead-like molecules targeting hydrophobic protein binding pockets. • Supplied at ≥98% purity, suitable as an analytical standard, reference material, or reagent in sensitive transformations where impurities compromise yield. • Retains a reactive primary amine (-NH2) for derivatization to unsymmetrical thioureas and nitrogen- or sulfur-containing heterocycles. • White to cream solid; ships and stores at ambient temperature with proper hazmat documentation (UN2811, Class 6.1, PG III).

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 88686-29-7
Cat. No. B1361808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylphenylthiourea
CAS88686-29-7
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=S)N
InChIInChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
InChIKeyIPKUQBKZOAIUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylphenylthiourea Baseline & Procurement


2-Methoxy-5-methylphenylthiourea (CAS 88686-29-7) is a mono-substituted thiourea derivative with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol [1]. Characterized by a methoxy group at the ortho position and a methyl group at the meta position on the phenyl ring, it is supplied as a white to cream-colored solid with a melting point of 127-130 °C [2]. Its computed LogP (XLogP3-AA) is 1.5, indicating moderate lipophilicity [1]. The compound is commercially available for research purposes in purities ranging from 95% to 99% .

Why 2-Methoxy-5-methylphenylthiourea Is Non-Interchangeable


The position of methoxy and methyl substituents on the phenyl ring of thiourea derivatives dictates their specific reactivity and molecular interactions. A simple substitution, such as using the unsubstituted phenylthiourea or a differently substituted analog, is not possible without altering the compound's fundamental properties. For instance, the ortho-methoxy and meta-methyl substitution pattern of 2-Methoxy-5-methylphenylthiourea results in a distinct melting point (127-130 °C) and computed LogP (1.5) [1][2], which differ significantly from unsubstituted phenylthiourea (145-150 °C) [3]. This changes its behavior in purification, formulation, and as a building block in the synthesis of more complex molecules where steric and electronic effects are critical. The evidence below quantifies these differences, demonstrating why generic substitution is not scientifically valid for applications requiring this specific molecular structure.

2-Methoxy-5-methylphenylthiourea Comparative Analysis


Physical Properties vs. Phenylthiourea

The ortho-methoxy and meta-methyl substitution pattern of 2-Methoxy-5-methylphenylthiourea results in a significantly lower melting point (127-130 °C) [1] compared to the unsubstituted phenylthiourea (145-150 °C) [2]. This is a direct consequence of the substituents' influence on crystal lattice energy. The compound also has a higher molecular weight (196.27 g/mol) [3] than phenylthiourea (152.22 g/mol) [4].

Organic Synthesis Medicinal Chemistry Chemical Procurement

Purity vs. Phenylthiourea

2-Methoxy-5-methylphenylthiourea is routinely offered at high purity grades, with common commercial specifications including 98% and 99% . This is comparable to the high-purity grades available for the common analog phenylthiourea, which is also supplied at 98% purity by major vendors . The availability of a 99% grade for the target compound provides an option for applications demanding slightly higher purity.

Analytical Chemistry Chemical Procurement Reproducible Research

Lipophilicity vs. Phenylthiourea

The computed partition coefficient (XLogP3-AA) for 2-Methoxy-5-methylphenylthiourea is 1.5 [1]. This represents a moderate increase in lipophilicity compared to the unsubstituted phenylthiourea, which has a measured logP of 0.71-0.745 [2]. This difference is attributable to the hydrophobic methoxy and methyl substituents.

Medicinal Chemistry ADME Properties Chemical Biology

Mono- vs. Di-substituted Thiourea Synthesis

2-Methoxy-5-methylphenylthiourea is a mono-substituted thiourea (one N-aryl substituent) [1]. In contrast, a related analog, Di-(2-methoxy-5-methylphenyl)thiourea (CAS 63980-68-7), is a di-substituted thiourea [2]. This fundamental structural difference dictates their roles as synthetic intermediates. The mono-substituted form possesses a primary amine group (-NH2) available for further derivatization, while the di-substituted form has two aryl groups, making it a bulkier, more sterically hindered molecule unsuitable for the same types of reactions.

Organic Synthesis Medicinal Chemistry Catalysis

2-Methoxy-5-methylphenylthiourea Applications


Medicinal Chemistry Building Block

The unique ortho-methoxy and meta-methyl substitution pattern on the phenyl ring of this thiourea provides a distinct steric and electronic profile [1]. Its moderate lipophilicity (LogP 1.5) [2] and lower melting point (127-130 °C) [3] relative to phenylthiourea make it a suitable scaffold for synthesizing lead-like molecules in drug discovery programs targeting proteins with hydrophobic binding pockets or where specific substitution is required for structure-activity relationship (SAR) studies.

High-Purity Research Reagent

The commercial availability of 2-Methoxy-5-methylphenylthiourea in 98% and 99% purity grades makes it a reliable reagent for analytical method development, use as a standard, or in sensitive chemical reactions where impurities could affect yields or outcomes. This ensures that procurement decisions can be made based on defined quality specifications, supporting experimental reproducibility.

Unsymmetrical Thiourea Synthesis

As a mono-substituted thiourea, this compound retains a reactive primary amine group [4]. This makes it a key intermediate for the synthesis of more complex, unsymmetrical thiourea derivatives and nitrogen- or sulfur-containing heterocycles. Its specific physical properties (e.g., melting point, solubility profile inferred from LogP) provide advantages over unsubstituted phenylthiourea for the purification and handling of intermediates in multi-step synthetic sequences.

Thiourea-Based Inhibitor Assay Development

Thiourea derivatives are a well-known class of enzyme inhibitors . 2-Methoxy-5-methylphenylthiourea, with its specific substitution pattern and moderate lipophilicity (LogP 1.5) [2], is a valuable starting point for developing or validating assays for enzymes where phenylthiourea (LogP ~0.71) shows limited potency or specificity due to suboptimal physicochemical properties. Its use can help establish baseline activity for a new chemical series in exploratory research.

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